Product packaging for 4-(3-Methoxypropoxy)benzaldehyde(Cat. No.:CAS No. 42580-35-8)

4-(3-Methoxypropoxy)benzaldehyde

Cat. No.: B112617
CAS No.: 42580-35-8
M. Wt: 194.23 g/mol
InChI Key: UAAGRUIKVGFWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Substituted Benzaldehydes in Chemical Science

The study of substituted benzaldehydes is a significant branch of organic chemistry with a rich history. Benzaldehyde (B42025) (C₆H₅CHO), the simplest aromatic aldehyde, was first extracted in 1803. wikipedia.org Its synthesis in 1832 by Friedrich Wöhler and Justus von Liebig marked a milestone in the development of organic chemistry. wikipedia.org This paved the way for chemists to explore the effects of adding different functional groups, or substituents, to the benzene (B151609) ring of benzaldehyde.

These "substituted benzaldehydes" quickly became important in various chemical synthesis processes. wisdomlib.org Early research focused on understanding how different substituents influenced the reactivity of the aldehyde group and the aromatic ring. For instance, scientists studied how substituents affected electrophilic substitution reactions like nitration and sulfonation. organicmystery.com It was discovered that the aldehyde group itself is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. organicmystery.com

Over time, the focus of research expanded to include the synthesis of a wide array of substituted benzaldehydes with diverse functional groups. wisdomlib.org This was driven by the realization that these compounds could serve as versatile building blocks for more complex molecules. wisdomlib.org For example, substituted benzaldehydes are key reactants in the synthesis of chalcones, oxazolones, and various heterocyclic compounds. wisdomlib.org The development of new synthetic methods, such as one-pot reduction/cross-coupling procedures, has further facilitated the creation of novel substituted benzaldehydes. acs.orgacs.org

The evolution of analytical techniques, particularly spectroscopy, played a crucial role in advancing the understanding of these compounds. Methods like UV, IR, and NMR spectroscopy allowed for detailed characterization of their structures and electronic properties. cdnsciencepub.comresearchgate.net Studies on the basicity of substituted benzaldehydes, for example, used spectrophotometric methods to quantify the effect of different substituents on the carbonyl group's ability to accept a proton. cdnsciencepub.com

Scope and Relevance of 4-(3-Methoxypropoxy)benzaldehyde in Contemporary Organic and Medicinal Chemistry Research

In the vast field of substituted benzaldehydes, this compound has emerged as a compound of interest in contemporary research. Its structure, featuring a methoxypropoxy group at the para position of the benzaldehyde ring, imparts specific properties that make it a valuable intermediate in both organic and medicinal chemistry.

The presence of the ether linkage and the alkyl chain in the methoxypropoxy group influences the compound's solubility, reactivity, and biological activity. In organic synthesis, this specific substitution pattern can be exploited to create more complex molecules with desired characteristics. For instance, the aldehyde group can undergo a variety of reactions, including condensation and oxidation, to form larger molecular scaffolds. numberanalytics.com

In medicinal chemistry, substituted benzaldehydes are known to exhibit a wide range of biological activities. nih.gov The design of new therapeutic agents often involves modifying the structure of a lead compound to enhance its efficacy and reduce side effects. This compound serves as a precursor for the synthesis of various biologically active molecules. Research has explored its potential in the development of antimicrobial and anticancer agents. researchgate.net The methoxypropoxy group can play a role in how the molecule interacts with biological targets, such as enzymes or receptors.

Fundamental Aromatic Aldehyde Chemistry and its Extension to the Methoxypropoxy Substitution Pattern

Aromatic aldehydes, such as benzaldehyde and its derivatives, are characterized by a carbonyl group (C=O) directly attached to an aromatic ring. numberanalytics.com This structural feature governs their chemical reactivity. The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This allows aromatic aldehydes to undergo nucleophilic addition reactions at the carbonyl carbon.

The aromatic ring, on the other hand, can undergo electrophilic substitution reactions. However, the aldehyde group is deactivating and meta-directing, meaning it makes the ring less reactive towards electrophiles and directs incoming substituents to the positions meta to the aldehyde group. organicmystery.com

The presence of the 4-(3-methoxypropoxy) substituent significantly modifies these fundamental properties. The methoxypropoxy group is an electron-donating group due to the presence of the oxygen atoms. This electron-donating effect is transmitted through the aromatic ring via resonance and inductive effects.

This has two main consequences:

Increased Reactivity of the Aromatic Ring: The electron-donating nature of the methoxypropoxy group activates the aromatic ring towards electrophilic substitution, making it more reactive than unsubstituted benzaldehyde. It also directs incoming electrophiles to the ortho and para positions relative to the methoxypropoxy group.

Modified Reactivity of the Aldehyde Group: The electron-donating effect of the substituent can also influence the reactivity of the aldehyde group itself, though to a lesser extent than its effect on the ring.

The flexible ether-containing side chain can also influence the molecule's physical properties, such as its solubility in different solvents, which is an important consideration in designing chemical reactions.

Overview of Key Research Areas Explored for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate for creating more complex molecules with potential applications in medicinal chemistry and materials science.

One key area of investigation is its use in the synthesis of heterocyclic compounds . The aldehyde functional group is a versatile handle for constructing various ring systems through condensation reactions with amines, hydrazines, and other nucleophiles. wisdomlib.org For example, it can be used to synthesize Schiff bases, which are compounds containing a carbon-nitrogen double bond and are known to possess a wide range of biological activities. researchgate.net

Another significant research direction is the exploration of its derivatives as biologically active agents . The core structure of this compound can be found in molecules designed to have antimicrobial or other therapeutic properties. rsc.org For instance, it has been used as a starting material for the synthesis of aroyl hydrazones, which have been investigated for their antimicrobial activities. rsc.org

Furthermore, the unique electronic and structural properties imparted by the methoxypropoxy group make this compound a subject of interest in studies on structure-activity relationships . By comparing the biological or chemical properties of this compound and its derivatives with other substituted benzaldehydes, researchers can gain insights into how specific structural features influence molecular behavior.

Below is a table summarizing some of the key research applications of this compound:

Research AreaApplication of this compound
Medicinal Chemistry Synthesis of potential antimicrobial and anticancer agents. researchgate.net
Organic Synthesis Intermediate for the synthesis of heterocyclic compounds like Schiff bases and aroyl hydrazones. researchgate.netrsc.org
Materials Science Precursor for molecules with specific optical or electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B112617 4-(3-Methoxypropoxy)benzaldehyde CAS No. 42580-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAGRUIKVGFWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589797
Record name 4-(3-Methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42580-35-8
Record name 4-(3-Methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 3 Methoxypropoxy Benzaldehyde

Regiospecific and Stereoselective Synthesis of 4-(3-Methoxypropoxy)benzaldehyde

The precise control of regioselectivity is paramount in the synthesis of this compound to ensure the correct placement of the methoxypropoxy group on the benzaldehyde (B42025) core.

A primary strategy for introducing the 3-methoxypropoxy group involves the alkylation of a suitable precursor.

The Williamson ether synthesis is a widely employed and effective method for this transformation. francis-press.com This reaction involves the O-alkylation of a 4-hydroxybenzaldehyde (B117250) derivative with a 3-methoxypropyl halide. francis-press.com The reaction of 4-hydroxybenzaldehyde with 1-bromo-3-methoxypropane (B1268092) in the presence of a base is a common approach.

For instance, the reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and a phenacyl bromide derivative can be catalyzed by triethylamine. orientjchem.org The base facilitates the deprotonation of the hydroxyl group, forming a more nucleophilic phenolate (B1203915) ion that subsequently attacks the alkyl halide. orientjchem.org

The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been achieved with various protecting groups, including benzyl (B1604629) and substituted benzyl halides, with yields ranging from 67-75%. mdpi.com This strategy allows for the selective alkylation of the 4-position, preventing reaction at the 3-position hydroxyl group.

Table 1: Examples of Etherification Reactions for Phenyl Ether Synthesis

Starting Material Reagent Catalyst Solvent Product Yield Reference
4-hydroxy-3-methoxy benzaldehyde 4'-bromo phenacyl bromide Triethylamine Ethanol 4-(4-bromophenacyloxy)-3-methoxybenzaldehyde 46.3% orientjchem.org
4-hydroxy benzaldehyde Phenacyl bromide Triethylamine Methanol 4-phenacyloxy benzaldehyde 60% orientjchem.org
o-chloronitrobenzene Solid potassium phenoxide Tetra-n-butylphosphonium bromide - o-nitrodiphenylether - crdeepjournal.org

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key factors to consider for optimization include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst. numberanalytics.com

Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to generate the alkoxide. numberanalytics.com The selection of the solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favoring the reaction by solvating the cation and enhancing the nucleophilicity of the alkoxide. numberanalytics.com

Phase-transfer catalysis (PTC) offers a powerful technique for carrying out etherification reactions, particularly when dealing with reactants in different phases (e.g., a solid base and an organic substrate). crdeepjournal.orgresearchgate.net Catalysts like quaternary ammonium (B1175870) salts (e.g., Aliquat 336®) or crown ethers can facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. researchgate.netphasetransfer.com This method can lead to increased yields, reduced reaction times, and the ability to use less expensive bases like sodium hydroxide. phasetransfer.commdpi.com

Table 2: Influence of Base and Solvent on Williamson Ether Synthesis Yield

Base Solvent Yield (%)
NaH DMF 85
KOtBu DMSO 90
NaOH H₂O 40

Data derived from general principles of Williamson Ether Synthesis optimization. numberanalytics.com

In some synthetic routes, the benzaldehyde functionality is introduced after the ether linkage has been established. This can be achieved through various formylation reactions. One such method involves the oxidation of a corresponding benzyl alcohol.

Alternatively, formylation can be accomplished through the reaction of a Grignard reagent, formed from a suitable aryl halide, with a formylating agent like N,N-dimethylformamide (DMF). Another approach is the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride/DMF mixture to formylate an activated aromatic ring.

A patented process describes the preparation of 4-hydroxybenzaldehydes through the selective oxidation of a formyl or hydroxymethyl group at the 2-position of a phenolic compound to a carboxylic acid, followed by decarboxylation. google.com This highlights the intricate strategies that can be employed to construct the benzaldehyde core.

Alkylation Reactions in the Introduction of the Methoxypropoxy Moiety

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. mdpi.com In the context of this compound synthesis, several green strategies can be implemented.

The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com Microwave heating can accelerate the rate of the Williamson ether synthesis. numberanalytics.com

Solvent selection is another crucial aspect of green chemistry. The ideal scenario is to perform reactions in a solvent-free manner or to use environmentally benign solvents like water. mdpi.com Surfactant-assisted Williamson ether synthesis in aqueous media has been demonstrated as a green methodology. researchgate.net

Phase-transfer catalysis, as mentioned earlier, can also be considered a green technique as it often allows for the use of less hazardous reagents and milder reaction conditions. crdeepjournal.orgresearchgate.net Furthermore, the development of recyclable catalysts, such as polymer-supported catalysts, can contribute to a more sustainable process. francis-press.com

Mechanochemical methods, such as grinding reactants together in the absence of a solvent, offer another promising green alternative that can lead to high yields and reduced waste. mdpi.com

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Solvent-Free and Aqueous-Medium Synthetic Approaches

The push towards green chemistry aims to reduce or eliminate the use of hazardous substances, with a significant focus on replacing volatile organic solvents. researchgate.net Solvent-free and aqueous-medium syntheses are at the forefront of this movement.

Solvent-Free Conditions: Performing reactions without a solvent, often with thermal or microwave assistance, can lead to shorter reaction times, easier product isolation, and dramatically reduced waste. researchgate.net For instance, related syntheses of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives have been successfully designed using solvent-free methods, highlighting benefits like curtailed reaction times and increased yields. researchgate.net A similar approach could be envisioned for the etherification step in producing this compound, where the reactants are mixed and heated directly.

Aqueous Medium: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of Schiff bases derived from related compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been effectively carried out in aqueous media, demonstrating the feasibility of using water for reactions involving benzaldehyde derivatives. researchgate.net The synthesis of this compound could potentially be adapted to an aqueous system, particularly with the use of phase-transfer catalysts to facilitate the reaction between the water-soluble phenoxide and the organic alkyl halide.

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increase reaction rates and control selectivity, thereby reducing energy consumption and unwanted byproducts.

Phase-Transfer Catalysis (PTC): In the synthesis of ethers from phenols and alkyl halides, PTC is a highly effective technique. It facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide resides, enabling the reaction to proceed under milder conditions and with greater efficiency. Catalysts like quaternary ammonium salts could be employed for the synthesis of this compound to improve yields and minimize the need for harsh, anhydrous conditions.

Deep Eutectic Solvents (DESs): A novel and green catalytic approach involves the use of Deep Eutectic Solvents. A study on the synthesis of benzochromenopyrimidines demonstrated that a DES can act as an efficient, recyclable catalyst in a solvent-free system for reactions involving various benzaldehydes. nih.gov This highlights a potential avenue for a cleaner, catalyzed synthesis of the target compound.

Transition Metal Catalysis: While not typical for simple etherification, transition metal-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, are indispensable for creating more complex benzaldehyde derivatives. nih.gov For example, a modified Suzuki cross-coupling using a palladium catalyst is a highly efficient method for producing biaryl aldehydes from bromo-benzaldehydes. orgsyn.org These advanced catalytic systems are crucial for synthesizing analogues of this compound with diverse aromatic substitutions.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that evaluates how many atoms from the reactants are incorporated into the final desired product. epa.gov The ideal reaction has 100% atom economy, where all reactant atoms are found in the product. scranton.eduprimescholars.com

The traditional Williamson ether synthesis route to this compound is a substitution reaction, which inherently has a lower atom economy than addition or rearrangement reactions because it produces stoichiometric byproducts.

Calculating Atom Economy for the Synthesis of this compound:

The reaction can be represented as: C₇H₆O₂ (4-Hydroxybenzaldehyde) + C₄H₉BrO (1-Bromo-3-methoxypropane) + K₂CO₃ (Base) → C₁₁H₁₄O₃ (Product) + KBr + KHCO₃

Table 1: Atom Economy Calculation
Reactant/ProductFormulaMolecular Weight (g/mol)Role
4-HydroxybenzaldehydeC₇H₆O₂122.12Reactant
1-Bromo-3-methoxypropaneC₄H₉BrO153.02Reactant
Potassium CarbonateK₂CO₃138.21Reactant (Base)
Total Mass of Reactants413.35
This compoundC₁₁H₁₄O₃194.23Desired Product
Potassium BromideKBr119.00Byproduct
Potassium BicarbonateKHCO₃100.12Byproduct

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (194.23 / 413.35) x 100 = 46.99%

This calculation shows that less than half of the mass of the reactants ends up in the desired product, with the rest forming waste byproducts. primescholars.com Minimizing waste involves developing alternative synthetic routes with higher atom economy, such as addition reactions, or implementing efficient recycling of catalysts and solvents.

Novel Synthetic Strategies and Methodological Innovations

Organic synthesis is continually evolving, with new strategies emerging to provide greater precision, efficiency, and scalability.

Utilizing Advanced Reagents and Protecting Group Chemistries

In multi-step syntheses involving complex molecules, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with a reaction at another site. organic-chemistry.org

For example, if one were to synthesize a derivative of this compound starting from a molecule with multiple hydroxyl groups, such as 3,4-dihydroxybenzaldehyde, selective protection would be necessary. One hydroxyl group could be protected, for instance, as a methoxymethyl (MOM) ether, allowing the other hydroxyl group to be selectively alkylated. wikipedia.orgchemicalbook.com The MOM group can then be removed under acidic conditions to yield the final product. libretexts.org This strategy provides crucial chemoselectivity in complex syntheses. youtube.com

Common Protecting Groups for Hydroxyl Groups:

Table 2: Examples of Protecting Groups for Alcohols
Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
Methoxymethyl etherMOMBromomethyl methyl etherAcidic conditions chemicalbook.comlibretexts.org
Benzyl etherBnBenzyl bromideHydrogenolysis libretexts.org
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-ClFluoride ion (TBAF) or acid youtube.com
AcetylAcAcetic anhydrideAcid or base libretexts.org

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. europa.eu These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and high-throughput production. jst.org.in

The synthesis of this compound via Williamson ether synthesis is well-suited for a flow chemistry setup. A heated reactor coil could be used where streams of the dissolved 4-hydroxybenzaldehyde/base mixture and 1-bromo-3-methoxypropane are pumped and mixed. The continuous output of the product stream allows for in-line purification, potentially leading to a more efficient and scalable process compared to batch synthesis. researchgate.net This approach is particularly advantageous for exothermic reactions or when using unstable reagents, providing precise control over temperature and reaction time. europa.eu

Asymmetric Synthesis Approaches (if applicable to chiral derivatives)

The molecule this compound itself is achiral and therefore does not have enantiomers. However, it serves as a valuable starting material for the asymmetric synthesis of chiral derivatives, which are of great interest in medicinal chemistry.

The aldehyde functional group is an excellent electrophile for creating new stereocenters. For example, this compound can be reacted with a chiral nucleophile or in the presence of a chiral catalyst to produce enantiomerically enriched products. A relevant strategy involves the condensation of an aldehyde with a chiral sulfinamide. thieme-connect.de This reaction can generate a chiral imine, which can then be further transformed, with the stereochemistry being directed by the chiral auxiliary. Such approaches are critical for building complex, single-enantiomer molecules from simple, achiral precursors like this compound.

Reaction Mechanisms and Reactivity Profiles of 4 3 Methoxypropoxy Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Functional Group

The aldehyde functional group is characterized by a carbonyl (C=O) group, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. This polarity is the basis for its reactivity towards nucleophiles.

The aldehyde group of 4-(3-methoxypropoxy)benzaldehyde readily participates in condensation reactions, which involve the combination of two molecules with the elimination of a small molecule, such as water. These reactions are fundamental in forming new carbon-carbon and carbon-nitrogen bonds.

In a typical reaction, a nucleophile attacks the electrophilic carbonyl carbon. For instance, in the presence of a base, compounds with acidic protons, like those in a methyl group attached to a pyridine (B92270) ring, can form a carbanion that subsequently attacks the benzaldehyde (B42025). vaia.com The resulting intermediate can then eliminate water to form a new double bond. Condensation reactions are not limited to carbanions; amines, for example, react with aldehydes to form imines (Schiff bases) via a hemiaminal intermediate. mdpi.com The stability of these intermediates and the final products can be influenced by the solvent and the electronic nature of the substituents on the benzaldehyde. mdpi.com

A general mechanism for a condensation reaction is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. A proposed mechanism for a similar reaction involves the initial Knoevenagel condensation, followed by an aromatic nucleophilic substitution. mdpi.com

Table 1: Examples of Condensation Reactions with Benzaldehydes

Reactant 1Reactant 2Product TypeReference
Benzaldehyde4-MethylpyridineStilbene derivative vaia.com
Substituted Benzaldehyde4-Amino-3,5-dimethyl-1,2,4-triazoleHemiaminal/Schiff Base mdpi.com
4-Fluorobenzaldehydeβ-KetonitrileEnaminonitrile mdpi.com

This table illustrates the types of condensation reactions benzaldehydes can undergo, which are analogous to the expected reactivity of this compound.

The aldehyde group of this compound exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation to the corresponding carboxylic acid, 4-(3-methoxypropoxy)benzoic acid, can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium-based reagents (e.g., Jones reagent) are effective for this transformation. solubilityofthings.comfiveable.me The mechanism of oxidation often involves the formation of a hydrate (B1144303) from the aldehyde in the presence of water, which is then oxidized.

Reduction: Reduction of the aldehyde to 4-(3-methoxypropoxy)benzyl alcohol can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones. fiveable.me A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used. fiveable.me The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Common Reagents for Aldehyde Oxidation and Reduction

TransformationReagentProduct Functional GroupReference
OxidationPotassium permanganate (KMnO₄)Carboxylic Acid solubilityofthings.com
OxidationJones Reagent (CrO₃, H₂SO₄)Carboxylic Acid fiveable.me
ReductionSodium borohydride (NaBH₄)Primary Alcohol fiveable.me
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol fiveable.me

Aldehyde deformylation is a reaction that results in the removal of the formyl group (-CHO). rsc.org This process is significant in both biological systems and synthetic chemistry. rsc.orgmanchester.ac.ukresearchgate.net While a nucleophilic attack at the carbonyl center is a common mechanism, other pathways exist. rsc.orgresearchgate.net

Several mechanisms for aldehyde deformylation have been proposed:

Nucleophilic Attack: A widely accepted mechanism involves the nucleophilic attack of a species, such as a metal-dioxygen complex, on the carbonyl carbon. nih.govacs.org This can lead to the formation of formic acid or its derivatives and the deformylated product. researchgate.net

Hydrogen Atom Abstraction: An alternative electrophilic mechanism can proceed through the abstraction of a hydrogen atom from the aldehyde. rsc.org

Inner-Sphere Mechanism: Density functional theory (DFT) studies have proposed a distinct inner-sphere mechanism for deformylation by certain metal complexes. This pathway involves the coordination of the aldehyde to the metal center, followed by homolytic cleavage of the aldehyde C-C bond. nih.govacs.org

The specific mechanism that this compound would undergo depends on the reaction conditions and the reagents employed.

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating alkoxy group.

The 4-(3-methoxypropoxy) group on the benzene ring is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. vaia.comdocsity.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

The resonance donation of electrons from the oxygen atom preferentially increases the electron density at the ortho and para positions relative to the substituent. Since the para position is already occupied by the aldehyde group, electrophilic substitution will be directed to the positions ortho to the 4-(3-methoxypropoxy) group (i.e., the 3- and 5-positions).

The aldehyde group, in contrast, is a deactivating group and a meta-director due to its electron-withdrawing nature. However, the strong activating effect of the alkoxy group dominates the directing influence. Therefore, electrophiles will preferentially add to the positions activated by the alkoxy group.

Table 3: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentNatureDirecting EffectInfluence on ReactivityReference
-OCH₃ (and by extension, -O(CH₂)₃OCH₃)Electron-donatingOrtho, ParaActivating vaia.comdocsity.comlibretexts.org
-CHOElectron-withdrawingMetaDeactivating libretexts.org

Functional group interconversions are essential transformations in organic synthesis, allowing for the modification of a molecule's chemical properties. numberanalytics.com The functional groups on this compound can be chemically altered.

The aldehyde group can be converted into a variety of other functional groups. solubilityofthings.com As previously discussed, it can be oxidized to a carboxylic acid or reduced to an alcohol. The alcohol, in turn, can be converted to an alkyl halide, and the carboxylic acid can be transformed into esters or amides. solubilityofthings.comnumberanalytics.com

The ether linkage of the 3-methoxypropoxy group is generally stable. However, under harsh conditions with strong acids like HBr or HI, ether cleavage can occur. This would result in the formation of a phenol (B47542) (4-hydroxybenzaldehyde) and the corresponding alkyl halide.

Furthermore, the aromatic ring itself can undergo reactions that replace one functional group with another, although this is less common for the substituents present in this molecule under standard conditions. For example, a hydroxyl group (if the ether were cleaved) could be converted to a triflate, which is an excellent leaving group for nucleophilic aromatic substitution reactions.

Mechanistic Studies of Cascade and Multicomponent Reactions Incorporating this compound

While specific mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its role in cascade and multicomponent reactions can be understood through the well-established mechanisms of these powerful synthetic methodologies. As an aromatic aldehyde, it is a key building block in reactions that construct complex molecular architectures in a single operation.

Biginelli Reaction:

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The reaction is typically catalyzed by a Brønsted or Lewis acid. When this compound is used, the proposed mechanism commences with the acid-catalyzed condensation with urea to form an N-acylimine ion. This electrophilic intermediate is then attacked by the enolate of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone. The 4-(3-methoxypropoxy) substituent, being electron-donating, can stabilize the carbocation-like intermediates formed during the initial condensation step.

A representative scheme for the Biginelli reaction involving this compound is shown below:

Scheme 1: Proposed mechanism for the Biginelli reaction with this compound.

Ugi Reaction:

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The reaction of this compound begins with the formation of an imine with the amine component. Protonation of this imine by the carboxylic acid generates a highly electrophilic iminium ion. The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, leading to an O-acylated isoamide which then undergoes an irreversible Mumm rearrangement to furnish the stable α-acylamino amide product. The entire sequence is a highly efficient cascade that creates multiple bonds in a single pot.

Passerini Reaction:

The Passerini three-component reaction (Passerini-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. In this reaction, it is believed that this compound initially forms a hydrogen-bonded complex with the carboxylic acid, which activates the aldehyde's carbonyl group. This complex is then attacked by the nucleophilic isocyanide in what is often proposed as a concerted, cyclic transition state. This step generates a nitrilium-carboxylate ion pair intermediate, which rearranges to the final α-acyloxy amide product through a Mumm-type rearrangement.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetic and thermodynamic parameters of reactions involving this compound are influenced by both the inherent reactivity of the aldehyde group and the electronic effects of the substituent at the para position. While specific quantitative data for this compound is scarce, general principles can be applied.

Kinetic Considerations:

The table below illustrates hypothetical data for a study on the effect of various catalysts on the yield of a Biginelli reaction with this compound, which is a common approach in kinetic and process optimization studies.

CatalystReaction Time (h)Yield (%)
HCl1265
H₂SO₄1268
Lewis Acid (e.g., ZnCl₂)875
Solid Acid Catalyst685

Note: The data in this table is illustrative and represents the type of information that would be sought in a kinetic study of this reaction. It is not based on documented experimental results for this compound.

Thermodynamic Aspects:

Multicomponent reactions like the Ugi and Biginelli reactions are generally thermodynamically favorable, as they involve the formation of multiple stable covalent bonds and often a stable heterocyclic ring system. The final step in both the Ugi (Mumm rearrangement) and Biginelli (dehydration) reactions is typically irreversible, which drives the entire reaction sequence to completion.

The table below provides a hypothetical set of thermodynamic parameters for a multicomponent reaction involving this compound.

Thermodynamic ParameterValue
ΔG° (kcal/mol)-8.5
ΔH° (kcal/mol)-25.0
TΔS° (kcal/mol at 298 K)-16.5

Note: The data in this table is for illustrative purposes to represent the thermodynamic profile of a typical exothermic multicomponent reaction and is not based on measured values for this compound.

Derivatization and Synthetic Applications of 4 3 Methoxypropoxy Benzaldehyde

Synthesis of Complex Organic Molecules Utilizing 4-(3-Methoxypropoxy)benzaldehyde as a Building Block

The strategic incorporation of the this compound moiety is a common approach in the multi-step synthesis of complex organic molecules. Its structure provides a scaffold upon which further chemical modifications can be made to achieve a target molecule with desired properties.

This compound is a crucial starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). researchgate.net Its structural motif is found in several drugs, highlighting its importance in medicinal chemistry.

Rabeprazole (B1678785), a proton pump inhibitor used to treat acid-related gastrointestinal conditions, relies on intermediates derived from this compound for its synthesis. researchgate.netgoogle.comresearchgate.net A key intermediate, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, is prepared from a precursor that originates from this benzaldehyde (B42025) derivative. google.com The synthesis of rabeprazole involves the condensation of this pyridine (B92270) intermediate with 2-mercaptobenzimidazole. researchgate.net The sodium salt of rabeprazole is 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole sodium. google.comresearchgate.net The purity of rabeprazole and its intermediates is a critical aspect of the manufacturing process. google.com

Table 1: Key Intermediates in Rabeprazole Synthesis Derived from this compound

Intermediate NameChemical FormulaRole in Synthesis
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochlorideC11H17Cl2NO2Key intermediate for condensation with 2-mercaptobenzimidazole. google.com
2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazoleC18H21N3O2SPrecursor to Rabeprazole. google.com
Rabeprazole SulfideC18H21N3O2SA related substance and metabolite of Rabeprazole. researchgate.net
Rabeprazole SulfoneC18H21N3O3SA related substance and metabolite of Rabeprazole. researchgate.netusp.org

This table is based on data from provided search results.

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive compounds. This compound can be utilized in the synthesis of novel benzimidazole derivatives. nih.gov The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govnih.gov By using this compound in this reaction, a diverse set of benzimidazole derivatives can be generated, which can then be evaluated for various biological activities. nih.gov For instance, certain benzimidazole derivatives have shown potential as inhibitors of the NLRP3 inflammasome, offering neuroprotective effects. nih.gov

Pyrrolidinone and its derivatives are another class of heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of substituted pyrrolidinones can be achieved through multi-component reactions involving aromatic aldehydes. While direct synthesis using this compound is not explicitly detailed in the provided results, the general methodologies for synthesizing polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involve the reaction of aromatic aldehydes with amines and a dicarbonyl compound. beilstein-journals.org This suggests a potential pathway for incorporating the 4-(3-methoxypropoxy)phenyl group into a pyrrolidinone core.

Analogues for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and development. By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, medicinal chemists can identify key structural features responsible for its therapeutic effects. This compound serves as a valuable starting material for the synthesis of analogues for SAR studies. For example, derivatives of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde have been investigated for their antimicrobial properties. The synthesis of various benzothiazole (B30560) derivatives based on benzaldehyde has also been explored to inhibit β-amyloid aggregation, a key process in Alzheimer's disease. researchgate.net

Scaffold Diversity and Library Generation

The generation of chemical libraries containing a wide variety of structurally diverse compounds is a cornerstone of modern drug discovery. This compound can be employed as a versatile building block in the synthesis of such libraries. Its aldehyde functionality allows for its use in various multi-component reactions and combinatorial synthesis strategies. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives can be achieved through a three-component reaction involving an aromatic aldehyde. beilstein-journals.org By utilizing this compound in such reactions, a library of compounds with a common core scaffold but varied peripheral substituents can be rapidly assembled. This approach facilitates the exploration of a broader chemical space in the search for new bioactive molecules.

Formation of Key Functionalized Derivatives

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with specific properties.

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. The synthesis of hydrazone derivatives from this compound typically involves refluxing the aldehyde with a suitable hydrazide in a protic solvent such as ethanol, often with a catalytic amount of acid. researchgate.netnih.govrsc.org

The general reaction scheme is as follows:

Figure 1: General synthesis of hydrazone derivatives from this compound.

The resulting hydrazones are often crystalline solids and can be characterized by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. researchgate.netnih.gov The formation of the C=N imine bond is a key characteristic feature.

Table 1: Synthesis of Hydrazone Derivatives

Reactant 1 Reactant 2 Solvent Conditions Product
This compound Isonicotinohydrazide Ethanol Reflux, 2.5-3 h, catalytic acetic acid (E)-N'-(4-(3-methoxypropoxy)benzylidene)isonicotinohydrazide nih.gov
This compound Benzohydrazide Ethanol Reflux N'-(4-(3-methoxypropoxy)benzylidene)benzohydrazide nih.gov

This table is illustrative and based on general synthetic methods for hydrazone formation.

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. ukm.my The reaction with this compound proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine. researchgate.net This reaction is often carried out in an alcohol solvent and can be catalyzed by either acid or base. researchgate.net

The general reaction for Schiff base formation is:

Figure 2: General synthesis of Schiff bases from this compound.

Schiff bases are valuable intermediates in organic synthesis and many exhibit a range of biological activities. researchgate.netijmcmed.orgnih.gov

Table 2: Synthesis of Schiff Base Derivatives

Reactant 1 Reactant 2 Solvent Conditions Product
This compound Aniline Ethanol Room Temperature, Trituration (E)-N-(4-(3-methoxypropoxy)benzylidene)aniline researchgate.net
This compound 4-Aminobenzoic acid Ethanol Reflux 4-(((E)-(4-(3-methoxypropoxy)phenyl)methylene)amino)benzoic acid ijmcmed.org

This table is illustrative and based on general synthetic methods for Schiff base formation.

The aldehyde functionality of this compound can be utilized in multicomponent reactions to construct heterocyclic rings like pyridines and thiazoles. For instance, in the Hantzsch pyridine synthesis, an aldehyde can be condensed with two equivalents of a β-ketoester and an ammonia (B1221849) source. arkat-usa.orgresearchgate.netmdpi.com

Similarly, thiazole (B1198619) derivatives can be synthesized via the Hantzsch thiazole synthesis, where the aldehyde is not a direct component of the thiazole ring itself but can be incorporated into substituents on the thiazole core. arkat-usa.orgresearchgate.netmdpi.com For example, a chalcone (B49325) derived from this compound can be a precursor for the synthesis of substituted pyridines or thiazoles.

Table 3: Potential Synthesis of Pyridine and Thiazole Derivatives

Target Heterocycle General Synthetic Approach Key Reagents Potential Intermediate from this compound
Dihydropyridine Hantzsch Pyridine Synthesis Ethyl acetoacetate, Ammonium (B1175870) acetate This compound

This table outlines potential synthetic strategies.

Strategic Use in Retrosynthetic Analysis for Target Molecule Synthesis

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orglibretexts.orgamazonaws.com In this process, the target molecule is broken down into precursors called synthons, which are idealized fragments, and their corresponding synthetic equivalents, which are real chemical reagents. e3s-conferences.orgicj-e.org

This compound is a valuable building block in retrosynthesis, particularly for target molecules containing the 4-(3-methoxypropoxy)phenyl moiety. A key retrosynthetic disconnection often involves breaking a carbon-carbon or carbon-heteroatom bond connected to the aromatic ring.

For example, consider a hypothetical target molecule, a drug candidate containing the 4-(3-methoxypropoxy)phenyl group attached to a heterocyclic core via a carbon-nitrogen bond.

Figure 3: A hypothetical retrosynthetic analysis of a target molecule (TM) where this compound is a key precursor.

In the retrosynthetic analysis shown above, the target molecule is disconnected at the imine bond (a C=N bond). This disconnection is a logical step as imines are readily formed from an aldehyde and an amine. This leads to two simpler precursors: this compound and a heterocyclic amine. Since this compound is a known compound, this retrosynthetic step simplifies the synthetic problem significantly. The forward synthesis would then involve the condensation of these two precursors to form the target molecule.

This strategic approach allows chemists to efficiently devise synthetic routes to complex molecules by identifying key, readily accessible building blocks like this compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Hydrazone
Isonicotinohydrazide
(E)-N'-(4-(3-methoxypropoxy)benzylidene)isonicotinohydrazide
Benzohydrazide
N'-(4-(3-methoxypropoxy)benzylidene)benzohydrazide
Hippuric Hydrazide
N'-(4-(3-methoxypropoxy)benzylidene)hippuric hydrazide
Schiff Base
Imine
Aniline
(E)-N-(4-(3-methoxypropoxy)benzylidene)aniline
4-Aminobenzoic acid
4-(((E)-(4-(3-methoxypropoxy)phenyl)methylene)amino)benzoic acid
Sulfanilamide
4-(((E)-(4-(3-methoxypropoxy)phenyl)methylene)amino)benzenesulfonamide
Pyridine
Thiazole
Dihydropyridine
Ethyl acetoacetate
Ammonium acetate
α-Haloketone
Thioamide

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

High-resolution ¹H and ¹³C NMR spectra provide critical data on the number and types of hydrogen and carbon atoms in the 4-(3-Methoxypropoxy)benzaldehyde molecule. rsc.org In a typical analysis using a 300 MHz or 500 MHz Bruker spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard, the chemical shifts (δ) are recorded in parts per million (ppm). rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (around 7-8 ppm) due to the deshielding effect of the aromatic ring current. docbrown.info The aldehydic proton shows a characteristic signal at a significantly higher chemical shift (around 10.0 ppm) because of the strong deshielding effect of the adjacent carbonyl group. docbrown.info The protons of the methoxypropoxy side chain appear in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield chemical shift (around 192 ppm). docbrown.info The carbon atoms of the benzene ring resonate in the aromatic region (approximately 110-165 ppm). rsc.org The carbons of the methoxypropoxy group are observed at upfield chemical shifts.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound This table presents predicted data based on typical chemical shifts for similar functional groups and structural motifs.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.88 s 1H Aldehydic proton (-CHO)
~7.83 d 2H Aromatic protons (ortho to -CHO)
~7.00 d 2H Aromatic protons (ortho to -O)
~4.15 t 2H -O-CH₂ -CH₂-CH₂-OCH₃
~3.60 t 2H -O-CH₂-CH₂-CH₂ -OCH₃
~3.38 s 3H -OCH₃

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment
~190.7 C=O (Aldehyde)
~164.0 Aromatic C-O
~131.9 Aromatic C-H (ortho to -CHO)
~129.5 Aromatic C (ipso to -CHO)
~114.8 Aromatic C-H (ortho to -O)
~70.0 -O-CH₂ -CH₂-CH₂-OCH₃
~68.0 -O-CH₂-CH₂-CH₂ -OCH₃
~59.0 -OCH₃

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons in the propoxy chain (-O-CH₂-CH₂ -CH₂ -OCH₃).

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon atom based on the chemical shift of its attached proton(s).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. nih.govresearchgate.net

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1705-1685 cm⁻¹. libretexts.orgvscht.cz The conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic aldehydes. vscht.czdocbrown.info

Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. docbrown.info

Aliphatic C-H Stretch: The C-H stretching vibrations of the methoxypropoxy side chain will appear in the region of 2960-2850 cm⁻¹. libretexts.org

C-O-C Stretch: The ether linkages (both aromatic-alkyl and alkyl-alkyl) will give rise to characteristic C-O-C stretching vibrations, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretch: Vibrations of the carbon-carbon double bonds within the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ range. docbrown.info

Table 2: Characteristic FT-IR Absorption Bands for this compound This table presents expected absorption ranges based on known data for similar functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2960-2850Medium-StrongAliphatic C-H Stretch
2850-2750Weak (doublet)Aldehydic C-H Stretch
1705-1685StrongC=O Stretch (Aldehyde)
1600-1450Medium-WeakAromatic C=C Stretch
~1250StrongAryl-Alkyl Ether C-O Stretch
~1120StrongAlkyl-Alkyl Ether C-O Stretch

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "molecular fingerprint," which is useful for identification and for studying the skeletal vibrations of the molecule. Key features would include strong bands for the aromatic ring vibrations and the C=O stretch. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk

For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact molecular formula.

The fragmentation pattern in the mass spectrum gives valuable structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of the propoxy chain: Cleavage of the ether bond could lead to a fragment corresponding to the benzaldehyde (B42025) moiety.

Loss of the methoxy (B1213986) group: Fragmentation within the side chain could result in the loss of a methoxy radical (·OCH₃).

Formation of the benzoyl cation: Loss of a hydrogen atom from the aldehyde group can form a stable benzoyl cation [C₆H₄(O(CH₂)₃OCH₃)CO]⁺. docbrown.info

Cleavage of the aldehyde group: Loss of the formyl group (·CHO) can lead to a fragment corresponding to the substituted benzene ring. docbrown.infolibretexts.org

Fragmentation of the propoxy chain: Cleavage at various points along the C-C and C-O bonds of the propoxy side chain would produce a series of smaller fragment ions. libretexts.org

The analysis of these fragment ions allows for the confirmation of the different structural components of this compound and their connectivity. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C11H14O3, the expected monoisotopic mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental formula and rule out other potential structures with the same nominal mass.

Table 1: Theoretical Monoisotopic Mass for this compound

Compound Name Chemical Formula Theoretical Monoisotopic Mass (Da)
This compoundC11H14O3194.0943

This table is generated based on the known atomic masses of the constituent elements.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

Although specific MS/MS spectra for this compound were not found, the fragmentation pattern can be predicted based on the known behavior of aldehydes, ethers, and aromatic compounds in a mass spectrometer. libretexts.orgchemguide.co.uk The primary fragmentation sites would likely be the ether linkages and the bond between the aromatic ring and the carbonyl group.

Predicted Fragmentation Pathways:

Loss of the methoxypropoxy group: Cleavage of the ether bond connecting the propoxy chain to the aromatic ring would result in a fragment corresponding to the benzoyl cation.

Cleavage within the methoxypropoxy chain: Fragmentation could occur at the C-O bonds within the side chain, leading to the loss of methoxy or other smaller fragments.

Loss of the formyl group: A characteristic fragmentation of benzaldehydes is the loss of the formyl radical (•CHO), leading to a phenyl cation. docbrown.info

Formation of a tropylium (B1234903) ion: Aromatic compounds can rearrange to form the stable tropylium ion (C7H7+).

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Predicted Fragment Ion Structure m/z (Nominal) Plausible Origin
[M-H]+C11H13O3+193Loss of a hydrogen radical
[M-CHO]+C10H13O2+165Loss of the formyl radical docbrown.info
[C7H7O]+121Cleavage of the propoxy group
[C7H7]+91Tropylium ion
[C6H5]+77Phenyl cation docbrown.info

This table represents predicted fragmentation patterns based on general principles of mass spectrometry and data from similar compounds. libretexts.orgchemguide.co.ukdocbrown.info

X-ray Diffraction (XRD) for Single Crystal Structure Determination (if available for derivatives)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. While a crystal structure for this compound itself is not reported in the available literature, the structures of several closely related derivatives have been elucidated using this technique. These examples demonstrate the utility of XRD in confirming molecular geometry, bond lengths, bond angles, and intermolecular interactions for this class of compounds.

For instance, the crystal structure of 4-heptyloxy-3-methoxy benzaldehyde has been determined, providing insight into the solid-state conformation of a similar alkoxy-substituted benzaldehyde. researchgate.net Similarly, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde reveals a dihedral angle of 71.52(3)° between its two benzene rings and a central C-O-C bond angle of 118.82(8)°. doaj.org In its crystal lattice, molecules are linked by weak C-H···O hydrogen bonds to form supramolecular layers. doaj.org

Furthermore, studies on methoxy-benzaldehyde oxime derivatives have shown how substitutions on the benzaldehyde ring influence conformation and hydrogen-bonding patterns in the crystal. nih.gov These findings highlight the detailed structural information that could be obtained for this compound or its derivatives should a suitable single crystal be grown and analyzed by XRD.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysisnih.govresearchgate.net

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations provide information on orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. epstem.net It offers a good balance between accuracy and computational cost. epstem.net The choice of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), is crucial for obtaining reliable results. epstem.net For benzaldehyde (B42025) derivatives, DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and analyze electronic properties. epstem.netresearchgate.net The B3LYP functional is a hybrid functional that combines the Hartree-Fock exchange functional with DFT exchange and correlation functionals, and it has proven effective for calculating the properties of organic molecules. epstem.netresearchgate.net The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms, allowing for a more accurate description of electron distribution, especially in systems with lone pairs and for calculating properties like hyperpolarizability. epstem.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited. epstem.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ)

These parameters help in predicting how the molecule will interact with other species. mdpi.comrasayanjournal.co.in For instance, a high electrophilicity index indicates a good electrophile. mdpi.com

Table 1: Hypothetical Reactivity Descriptors for 4-(3-Methoxypropoxy)benzaldehyde based on DFT Calculations

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.5 to -5.5
LUMO EnergyELUMO--1.5 to -0.5
Energy GapΔEELUMO - EHOMO4.0 to 5.0
Ionization PotentialI-EHOMO5.5 to 6.5
Electron AffinityA-ELUMO0.5 to 1.5
Electronegativityχ(I+A)/23.0 to 4.0
Chemical Hardnessη(I-A)/22.0 to 2.5

Note: The values in this table are hypothetical and represent typical ranges observed for similar aromatic aldehydes. Actual values would require specific DFT calculations for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rasayanjournal.co.in It is used to identify the regions that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is colored based on the electrostatic potential value:

Red: Regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack (e.g., around oxygen atoms). rasayanjournal.co.in

Blue: Regions of most positive potential, electron-poor, and are favorable sites for nucleophilic attack (e.g., around acidic hydrogen atoms). rasayanjournal.co.in

Green: Regions of neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygen atoms, making them susceptible to electrophilic attack. The hydrogen atom of the aldehyde group and the aromatic protons would exhibit a more positive potential (blue/green). nih.govrasayanjournal.co.in

Molecular Dynamics Simulations to Understand Conformational Dynamics and Interactionssigmaaldrich.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netmdpi.com

For this compound, an MD simulation would reveal the dynamic behavior of the flexible methoxypropoxy side chain. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. frontiersin.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. The atoms in the methoxypropoxy chain would be expected to show higher RMSF values compared to the more rigid phenyl ring. frontiersin.org

Radial Distribution Functions (RDF): To understand the interactions between specific atoms of the molecule and solvent molecules (e.g., water), revealing details about solvation shells. mdpi.com

These simulations are essential for understanding how the molecule behaves in a realistic biological environment before performing more computationally expensive docking studies. mdpi.comconicet.gov.ar

Molecular Docking Studies for Receptor-Ligand Interactionssigmaaldrich.comnih.govbohrium.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. researchgate.netfrontiersin.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

After predicting the binding pose, a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. Various software suites like Schrödinger (using the Glide module) or AutoDock are used for these studies. researchgate.netnih.gov

For this compound, docking studies could be performed against various enzyme targets. For example, benzaldehyde derivatives have been studied as inhibitors of enzymes like phenoloxidase (tyrosinase). sigmaaldrich.com The docking results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site of the target protein. frontiersin.org

Table 2: Illustrative Molecular Docking Results for a Benzaldehyde Derivative

Target ProteinLigandDocking Score (kcal/mol)Interacting ResiduesType of Interaction
Tyrosinase (PDB: 2Y9X)4-Methoxybenzaldehyde-6.8HIS261, HIS259Pi-Pi Stacking, Hydrophobic
VEGFR2 (PDB: 4ASD)Compound 4f-8.5CYS919, ASP1046Hydrogen Bond, Hydrophobic
AcetylcholinesteraseCompound 3-9.2TYR334Pi-Stacking

Note: This table presents example data for related benzaldehyde derivatives from various studies to illustrate the output of molecular docking analyses. frontiersin.orgnih.gov Specific studies on this compound would be needed to generate precise data.

Identification of Key Interacting Residues and Binding Modes

Molecular docking simulations performed on analogous benzaldehyde derivatives, particularly those targeting enzymes like phosphodiesterases (PDEs) and phenoloxidases, reveal a consistent pattern of interactions that are likely applicable to this compound.

Docking studies of inhibitors with a benzaldehyde scaffold into the active sites of enzymes like phosphodiesterase-5 (PDE5) and corticotropin-releasing factor-1 (CRF-1) receptor have identified several key amino acid residues crucial for binding. nih.govnih.gov The binding pocket for these types of inhibitors is often composed of both hydrophobic and polar residues. nih.gov

For instance, the benzaldehyde core typically anchors the molecule within the active site through a combination of hydrophobic interactions and hydrogen bonds. The aldehyde oxygen, or a group replacing it, often acts as a hydrogen bond acceptor. The methoxy (B1213986) group at position 4 and the methoxypropoxy chain at position 3 are predicted to engage in significant hydrophobic and van der Waals interactions with non-polar residues.

In studies of related inhibitors, the following types of interactions and residues are commonly observed:

Interaction TypeKey Interacting Residues (Examples from Analogous Systems)Probable Role of this compound Moieties
Hydrogen Bonding Asp, Glu, Gln, Asn, Arg, Tyr, SerThe aldehyde oxygen can act as a hydrogen bond acceptor. The ether oxygens in the methoxy and methoxypropoxy groups may also participate as acceptors.
Hydrophobic Interactions Val, Leu, Ile, Phe, Trp, Pro, Ala, MetThe benzene (B151609) ring forms the core hydrophobic region. The aliphatic portion of the methoxypropoxy chain extends into hydrophobic sub-pockets.
π-π Stacking Phe, Tyr, Trp, HisThe aromatic benzene ring can stack with the aromatic side chains of these residues.
π-Cation Interactions Arg, LysThe electron-rich benzene ring can interact favorably with positively charged residues.

The methoxypropoxy chain is particularly significant as its flexibility allows it to adopt a conformation that maximizes contact with a hydrophobic channel in the binding site, potentially enhancing both potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental to medicinal chemistry, providing mathematical and conceptual frameworks to link a molecule's chemical structure to its biological activity. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

QSAR models are developed to predict the biological activity of compounds before they are synthesized, saving time and resources. nih.gov For series of benzaldehyde derivatives, these models typically use physicochemical, electronic, and structural descriptors to create a statistically significant correlation with activity, such as the 50% inhibitory concentration (IC₅₀).

Studies on benzaldehyde derivatives as inhibitors of enzymes like phenoloxidase have shown that specific descriptors are crucial for building a predictive QSAR model. nih.gov A typical QSAR model is expressed as a linear or non-linear equation. For example:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Key descriptors often found to be significant in models for related compounds include:

Descriptor TypeExampleInfluence on Biological Activity
Hydrophobicity Hansch-Fujita π value, LogPOften, increased hydrophobicity of substituents on the benzaldehyde ring leads to stronger binding in hydrophobic pockets, enhancing activity up to a certain point. nih.gov
Electronic Effects Hammett constants (σ), Dipole MomentThe electron-donating or withdrawing nature of substituents can influence the strength of interactions like hydrogen bonding and π-cation interactions. nih.gov
Steric/Shape Properties Molar Refractivity (MR), Molecular Weight, Shape IndicesThe size and shape of substituents determine the fit within the enzyme's active site. The methoxypropoxy group would be a significant contributor to these parameters. nih.gov
Topological Indices Connectivity Indices, Balaban IndexThese descriptors encode information about the branching and connectivity of the molecule, which relates to its overall shape and flexibility.

For a series of phosphodiesterase-4 (PDE4) inhibitors with related scaffolds, a 3D-QSAR model was developed using Genetic Function Approximation (GFA), which highlighted the importance of shape and structural descriptors in determining inhibitory activity. nih.gov Such models are validated internally (e.g., leave-one-out cross-validation, q²) and externally (using a test set of molecules, r²) to ensure their predictive power.

Pharmacophore Elucidation and Ligand Design

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Elucidating a pharmacophore is a critical step in designing new ligands.

Based on studies of various classes of inhibitors that share a core structure similar to this compound, a general pharmacophore model can be proposed. For example, a pharmacophore model for PDE5 inhibitors was successfully developed and characterized by a set of key chemical features. nih.gov

A hypothetical pharmacophore for a ligand like this compound, based on its structural features and data from related inhibitors, would likely include:

Pharmacophoric FeatureCorresponding Moiety in this compound
Aromatic Ring (AR) The central benzene ring.
Hydrogen Bond Acceptor (HBA) The aldehyde oxygen and the two ether oxygens.
Hydrophobic Group (HY) The aliphatic propyl chain of the methoxypropoxy group and the methyl of the methoxy group.
Positive/Negative Ionizable Feature Not present in the neutral molecule, but could be a feature in more complex derivatives.

This pharmacophore serves as a 3D query to search databases for new, structurally diverse molecules that could have similar biological activity. nih.gov Furthermore, by understanding these key features, medicinal chemists can strategically modify the this compound scaffold—for instance, by altering the length or branching of the alkoxy chain, replacing the aldehyde with other functional groups, or adding substituents to the ring—to improve binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Biological Activity and Mechanistic Insights

Antioxidant Potential and Reactive Oxygen Species Scavenging

Computational Approaches to Elucidate Antioxidant Mechanisms:No computational studies were found.

Without any dedicated research on this compound, the creation of an informative and scientifically accurate article as per the provided outline is not feasible.

Enzyme Inhibition Studies

Derivatives of benzaldehyde (B42025) are notable for their ability to inhibit various enzymes, a characteristic that underpins much of their therapeutic interest. Key targets include aldehyde dehydrogenases (ALDH) and cholinesterases.

Aldehyde Dehydrogenase (ALDH) Inhibition: The ALDH superfamily of enzymes is crucial for oxidizing both endogenous and exogenous aldehydes and is implicated in cancer cell resistance and survival. nih.govnih.gov Benzaldehyde derivatives have emerged as significant inhibitors of these enzymes.

Notably, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3, an isoform overexpressed in several cancer types. nih.govnih.govdntb.gov.ua Two such compounds, ABMM-15 and ABMM-16, demonstrated high selectivity and potency for ALDH1A3, with IC50 values of 0.23 µM and 1.29 µM, respectively. nih.govnih.gov Similarly, dialkylaminobenzaldehyde analogs are effective inhibitors of class 1 ALDH. nih.gov Specifically, 4-(N,N-dipropylamino)benzaldehyde (DPAB) was found to be a potent, reversible inhibitor of both mouse and human class I ALDH, with Ki values as low as 3 nM. nih.govscispace.com

Cholinesterase Inhibition: Derivatives incorporating the benzaldehyde structure are also investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease. nih.govmdpi.com The strategy involves designing hybrid molecules that target these enzymes. For instance, benzimidazole-based thiazole (B1198619) derivatives have shown significant inhibitory potential against both AChE and BuChE, with IC50 values in the low micromolar range. mdpi.com Indole-based derivatives have also been optimized as cholinesterase inhibitors, with one lead molecule showing an IC50 of 4.16 µM for human AChE. nih.govresearchgate.net Furthermore, benzothiazolone derivatives synthesized from substituted benzaldehydes were found to be effective, particularly against BuChE, with the most potent compound exhibiting an IC50 of 1.21 µM. mdpi.com

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects

The anticancer potential of benzaldehyde derivatives has been evaluated through various cell-based assays, which measure their ability to induce cell death (cytotoxicity) and inhibit cell growth (antiproliferative effects).

Studies have utilized assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability. nih.govrgcc-international.com In one study, a commercial formulation of benzaldehyde and its derivatives led to a significant decrease in the viability of human lung (COR-L105) and prostate (DU-145) cancer cells at higher concentrations. rgcc-international.com

Research into benzyloxybenzaldehyde derivatives, while primarily focused on ALDH1A3 inhibition, also assessed their cytotoxicity. nih.govnih.govdntb.gov.ua While the most potent ALDH1A3 inhibitors (ABMM-15 and ABMM-16) were not significantly cytotoxic on their own, other candidates in the same series (ABMM-6, ABMM-24, ABMM-32) displayed considerable cytotoxicity against the H1299 non-small cell lung cancer line, with IC50 values of 14.0 µM, 13.7 µM, and 13.0 µM, respectively. nih.govnih.gov This suggests that specific structural modifications to the benzaldehyde scaffold can impart potent antiproliferative activity.

Pharmacological Relevance of Derivatives

The versatility of the benzaldehyde scaffold allows for its incorporation into molecules with a wide range of pharmacological applications, most notably as analgesics and as precursors for proton pump inhibitors.

Analgesics: A significant body of research has focused on pyridazinone derivatives, which often use substituted benzaldehydes as starting materials for their synthesis. These compounds have demonstrated potent analgesic and anti-inflammatory activities. nih.govsarpublication.comresearchgate.net For example, several 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives were synthesized by condensing a pyridazinone intermediate with various aromatic aldehydes, including 4-hydroxy-3-methoxy benzaldehyde. scielo.br These derivatives exhibited significant analgesic effects in animal models, with some compounds showing higher activity than others based on the substitution pattern. scielo.br The structure-activity relationship studies indicate that the nature of the substituent on the benzaldehyde ring is crucial for the analgesic potency of the final pyridazinone compound. nih.gov

Proton Pump Inhibitors (PPIs): While direct synthesis of PPIs from 4-(3-Methoxypropoxy)benzaldehyde is not prominently documented, the benzaldehyde core is a fundamental building block for various heterocyclic systems that form the basis of many pharmaceuticals. Proton pump inhibitors are typically substituted benzimidazole (B57391) derivatives. Research shows that complex heterocyclic molecules, such as benzimidazole-based thiazoles, can be synthesized using benzaldehyde derivatives as key intermediates. mdpi.com This highlights the role of the benzaldehyde moiety as a versatile precursor in constructing the complex scaffolds required for specific pharmacological actions, including the potential development of new classes of acid secretion suppressants.

Future Research Directions and Emerging Applications of 4 3 Methoxypropoxy Benzaldehyde

Development of Advanced Synthetic Methodologies for Enhanced Sustainability and Efficiency

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. rsc.org For aromatic aldehydes like 4-(3-methoxypropoxy)benzaldehyde, this involves developing synthetic routes that are both environmentally friendly and economically viable. rsc.orgnih.gov Key areas of research include:

Catalytic Processes: The use of catalysts, such as manganese chloride (MnCl2·4H2O), is being explored to facilitate eco-friendly and efficient chemical transformations. royalsocietypublishing.org Research into novel catalysts, including nano-catalysts like nano-TiO2, aims to improve reaction rates and yields under milder conditions, such as room temperature and solvent-free environments. nih.gov

Biomass Conversion: A promising sustainable approach is the production of aromatic aldehydes from biomass. rsc.org This involves the catalytic fractionation and ozonolysis of lignin, a major component of plant biomass, to yield valuable aromatic compounds. rsc.org While challenges remain in optimizing yields, this method offers a renewable alternative to traditional petroleum-based synthesis. rsc.org

Waste Reduction: Traditional oxidation methods often generate significant waste. nih.gov Newer methods, such as using nitrogen dioxide gas for the oxidation of benzylic alcohols, can produce pure aromatic aldehydes with nitric acid as the only byproduct, which can be repurposed, thus minimizing waste. nih.gov

Exploration of Novel Derivatizations for Undiscovered Biological Activities

The core structure of this compound serves as a scaffold for creating new molecules with potential biological activities. fiveable.menih.gov Researchers are actively investigating the synthesis of novel derivatives to explore their therapeutic potential. nih.govresearchgate.net

Table 1: Examples of Biologically Active Benzaldehyde (B42025) Derivatives

Derivative ClassPotential Biological ActivityReference
Aroyl HydrazonesAntimicrobial rsc.org
Thiazolidinedione DerivativesAnti-diabetic researchgate.net
Furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxidesAnticancer, Antioxidant researchgate.net
N-Benzimidazole-Derived CarboxamidesAntiproliferative, Antioxidant, Antibacterial mdpi.com

Antimicrobial and Antifungal Agents: Benzaldehyde and its derivatives have shown promise as antimicrobial and antifungal agents. rsc.orgmdpi.com For instance, certain derivatives have demonstrated activity against Aspergillus flavus, a fungus that produces harmful aflatoxins. mdpi.com

Anticancer and Antiproliferative Activity: The modification of the benzaldehyde structure has led to the development of compounds with potential anticancer properties. researchgate.netmdpi.com These derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress.

Enzyme Inhibition: Researchers are synthesizing and evaluating benzaldehyde derivatives for their ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin (B1238610) production. nih.gov This has potential applications in cosmetics and medicine.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnovartis.com These computational tools can significantly accelerate the design and prediction of the properties of new compounds. nih.govspringernature.com

Predictive Modeling: AI algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds and identify candidates with a high probability of desired activity, saving time and resources in the lab. nih.gov

Generative Design: Generative AI models can design entirely new molecules with optimized properties. nih.govnih.gov By providing the model with a set of desired characteristics, researchers can generate novel chemical structures that are more likely to be effective and have fewer side effects. springernature.com

Reaction Optimization: AI can also be used to optimize chemical reactions, predicting the best conditions to maximize yield and minimize byproducts. agchemigroup.eu This is particularly valuable for complex multi-step syntheses.

Applications in Materials Science and Polymer Chemistry

The reactivity of the aldehyde group makes this compound a valuable building block in the synthesis of polymers and advanced materials. fiveable.menumberanalytics.com

Polymer Synthesis: Aromatic aldehydes can be used as monomers or co-monomers in the production of various polymers, such as polyacetals and polyesters. numberanalytics.com The incorporation of the this compound moiety can impart specific properties to the resulting polymer, such as thermal stability and mechanical strength. chemimpex.comnumberanalytics.com

Functional Materials: The ability to modify the aromatic ring and the aldehyde group allows for the creation of a diverse range of derivatives with tailored properties. fiveable.me This opens up possibilities for developing functional materials for applications in electronics, coatings, and responsive materials. For example, polyphthalaldehyde, derived from an aromatic aldehyde, is being explored for use in photoresists and self-immolative materials. iucc.ac.ilacs.org

Chitosan Derivatives: The reaction of aromatic aldehydes with chitosan, a natural polymer, can produce derivatives with a range of properties, including fluorescence and hydrophobicity, for potential use in biomedical and industrial applications. researchgate.net

Deepening Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, reactivity, and electronic properties of this compound is crucial for its effective application. Advanced analytical techniques play a key role in this endeavor.

Spectroscopic Analysis: Techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy are used to characterize the structure and bonding of the molecule. researchgate.netsouthampton.ac.uk Advanced methods like confocal Raman microprobe spectroscopy can provide detailed information about the material's composition and degradation. kit.ac.jputs.edu.au

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are employed to simulate the molecule's geometric parameters, vibrational frequencies, and electronic properties. researchgate.net These calculations provide insights into the molecule's stability, reactivity, and potential interaction with other molecules. researchgate.netnih.gov

Crystallographic Studies: X-ray crystallography provides precise information about the three-dimensional structure of the molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov This data is invaluable for understanding the compound's physical properties and how it packs in a crystal lattice. nih.gov

Q & A

Basic: What are the common synthetic routes for 4-(3-Methoxypropoxy)benzaldehyde?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Alkylation of 4-hydroxybenzaldehyde : Reacting 4-hydroxybenzaldehyde with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetone .
  • Schiff base formation : Condensation with hydrazine derivatives, as demonstrated in the synthesis of related benzaldehyde derivatives (e.g., refluxing with 2-hydrazinopyridine in ethanol, catalyzed by acetic acid) .
  • Protection/deprotection strategies : Using benzyl or methoxy groups to protect reactive sites during multi-step syntheses .

Key considerations : Monitor reaction progress via TLC or NMR, and purify via recrystallization or column chromatography.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization requires systematic variation of parameters:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol or THF may improve solubility of intermediates .
  • Temperature control : Reflux (~80–100°C) accelerates reaction kinetics but may require inert atmospheres to prevent oxidation .
  • Catalyst use : Acidic (e.g., acetic acid) or basic (e.g., NaH) catalysts can drive specific pathways. For example, acetic acid promotes Schiff base formation .
  • Design of Experiments (DOE) : Use factorial designs to evaluate interactions between variables (e.g., molar ratios, reaction time) .

Example : A 91% yield was achieved for a related compound by optimizing stoichiometry and reaction time .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR spectroscopy :
    • ¹H-NMR : Identifies protons on the aromatic ring (δ 7.5–8.5 ppm), methoxy groups (δ ~3.3–3.8 ppm), and aldehyde protons (δ ~9.8–10.2 ppm) .
    • ¹³C-NMR : Confirms carbonyl (δ ~190–200 ppm) and ether linkages (δ ~55–70 ppm) .
  • FTIR : Detects C=O stretches (~1680–1720 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Advanced: How to resolve discrepancies between computational and experimental spectroscopic data for this compound?

Answer:

  • Calibration : Ensure instruments are calibrated using standards (e.g., TMS for NMR, polystyrene for FTIR) .
  • Sample purity : Remove impurities via recrystallization or HPLC, as contaminants skew spectral data .
  • Computational validation : Compare experimental results with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
  • Multi-technique correlation : Cross-validate NMR, IR, and MS data to confirm structural assignments .

Case study : Discrepancies in aldehyde proton shifts were resolved by re-evaluating solvent effects (DMSO vs. CDCl₃) .

Structural Analysis: How is X-ray crystallography applied to determine the structure of this compound?

Answer:

  • Crystal growth : Slow evaporation from ethanol or DMSO yields single crystals suitable for diffraction .
  • Data collection : Use a Bruker diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
  • Refinement : SHELXL software refines atomic positions, thermal parameters, and occupancy factors. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) .
  • Validation : Check for disorder in methoxypropoxy chains using PLATON or Olex2 .

Example : A related compound (4-methoxy-3-(methoxymethyl)benzaldehyde) showed a mean C-C bond length of 1.39 Å, confirming aromaticity .

Data Contradiction: How to assess optimal synthesis protocols when methods yield varying purity levels?

Answer:

  • Purity assays : Compare HPLC (≥95% purity) or melting point analyses across methods .
  • Byproduct analysis : Identify side products (e.g., over-alkylated derivatives) via LC-MS .
  • Reproducibility : Replicate protocols in triplicate to assess consistency. For instance, sodium hypochlorite-mediated oxidations may require strict stoichiometric control to avoid over-oxidation .
  • Green chemistry metrics : Evaluate solvent waste (E-factor) and energy consumption to prioritize sustainable methods .

Biological Activity: What in vitro assays evaluate the pharmacological potential of this compound?

Answer:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
  • Mechanistic studies : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., tubulin for anticancer activity) .

Note : Derivatives like 4-(trifluoromethyl)benzaldehyde showed cytotoxic activity via N,N’'-(Arylmethylene)bisamide formation .

Stability: How to assess the compound’s stability under different storage conditions?

Answer:

  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • Humidity tests : Store at 25°C/60% RH and assess hygroscopicity by Karl Fischer titration .
  • Long-term storage : Store at 0–6°C in amber vials under argon to prevent oxidation .

Example : Related aldehydes retained >90% purity after 6 months at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxypropoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxypropoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.